Medicarpin

Descripción general

Descripción

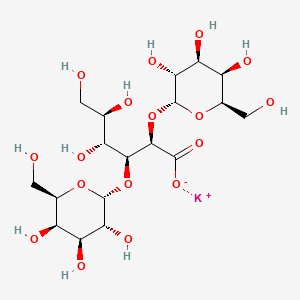

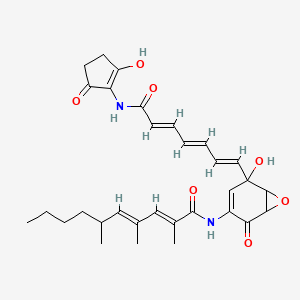

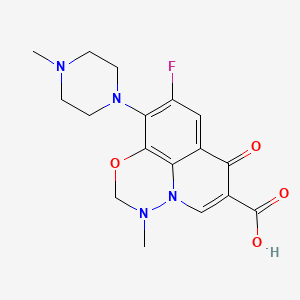

Medicarpin es un pterocarpano bioactivo, una subclase de isoflavonoides, conocido por sus diversas actividades biológicas. Se encuentra naturalmente en plantas como Medicago truncatula, Swartzia madagascariensis y Maackia amurensis . This compound ha ganado atención debido a sus posibles aplicaciones terapéuticas, incluidas las propiedades antiinflamatorias, antitumorales y regeneradoras de hueso .

Aplicaciones Científicas De Investigación

Medicarpin tiene una amplia gama de aplicaciones en la investigación científica:

Química: this compound se utiliza como compuesto modelo para estudiar la síntesis y reactividad de los pterocarpanos.

Biología: Se estudia su papel en los mecanismos de defensa de las plantas y su interacción con patógenos microbianos.

Medicina: this compound ha mostrado promesa en el tratamiento de afecciones como la osteoporosis, el cáncer y las enfermedades neurodegenerativas. .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Medicarpin plays a crucial role in biochemical reactions, particularly in plant defense mechanisms. It is synthesized through the isoflavonoid pathway and involves several key enzymes. For instance, pterocarpan synthase catalyzes the conversion of vestitone to this compound . This compound interacts with various biomolecules, including enzymes like vestitone reductase and 7,2’-dihydroxy-4’-methoxyisoflavanol dehydratase . These interactions are essential for its biosynthesis and biological activity.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. In lung cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by upregulating pro-apoptotic proteins such as BAX and Bak1, leading to the cleavage of caspase-3 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for cancer treatment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound sensitizes myeloid leukemia cells to TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) and activating the ROS-JNK-CHOP pathway . This results in the activation of caspases and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on scopolamine-induced cognitive impairment in mice, this compound administered at doses of 5 and 15 mg/kg showed dose-dependent improvements in cognitive function . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes various metabolic reactions, including demethylation, hydrogenation, hydroxylation, glucuronidation, sulfation, methylation, glycosylation, and vitamin C conjugation . These reactions are catalyzed by enzymes such as pterocarpan synthase and vestitone reductase, which play a crucial role in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound glucuronide (M1) and vestitol-1’-O-glucuronide (M5) are distributed to various organs, including the liver, spleen, kidney, and brain . These metabolites are essential for the bioavailability and biological activity of this compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound biosynthetic enzymes have been localized to the endoplasmic reticulum membranes, where they facilitate its synthesis . Additionally, this compound may be targeted to specific compartments or organelles through post-translational modifications, influencing its biological activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Medicarpin se puede sintetizar a través de varias rutas químicas. Un método común implica el uso de liquiritigenina como sustrato, que se somete a una serie de reacciones enzimáticas para formar this compound. Las enzimas clave involucradas incluyen la isoflavanona 4’-O-metiltransferasa y la pterocarpano sintasa . Las condiciones de reacción generalmente involucran temperatura y pH controlados para garantizar una actividad enzimática óptima.

Métodos de producción industrial: La producción industrial de this compound a menudo emplea enfoques biotecnológicos. Por ejemplo, Saccharomyces cerevisiae modificado genéticamente se ha utilizado para producir this compound de forma heteróloga. . Este enfoque se considera económico y sostenible para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: Medicarpin se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes metabolitos.

Reducción: Se puede reducir para formar dihidrothis compound.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como yoduro de metilo y cloruro de acetilo para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de this compound, así como derivados sustituidos con actividades biológicas alteradas .

Comparación Con Compuestos Similares

Medicarpin se compara con otros pterocarpanos como maackiain, pisatin y gliceollin:

Maackiain: Al igual que el this compound, la maackiain exhibe propiedades antifúngicas y antibacterianas.

Las diversas actividades biológicas y las posibles aplicaciones terapéuticas de this compound lo convierten en un compuesto de gran interés en varios campos de investigación.

Propiedades

IUPAC Name |

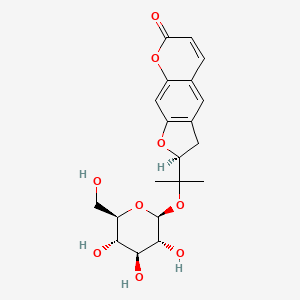

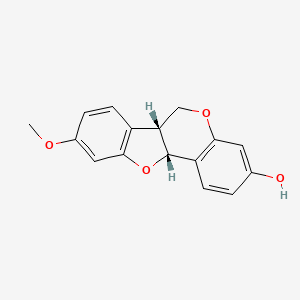

(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3/t13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRJSISNDPOJOP-BBRMVZONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026587 | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32383-76-9 | |

| Record name | Medicarpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32383-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medicarpin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032383769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medicarpin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Medicarpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDICARPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TX086I6IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.